molecular formula C10H12N2O4 B2912395 (1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid CAS No. 2413846-28-1

(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid

Cat. No. B2912395
CAS RN: 2413846-28-1
M. Wt: 224.216
InChI Key: OJDGDTWOPAKPSU-AKEPGGOCSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a spiro[bicyclo[2.2.1]heptane] core, which is a type of bicyclic compound where two rings share one atom . The molecule also contains an imidazolidine ring, which is a type of heterocycle containing two nitrogen atoms . Additionally, the molecule has a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The stereochemistry is also important, as indicated by the (1S,2R,4R,6S) notation, which describes the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylic acid group could result in acidic properties .

Scientific Research Applications

Synthetic Approaches

Researchers have explored enantioselective approaches to functionalized bicyclo[2.2.1]heptanes. One such approach involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Here’s a simplified scheme:

EN300-26572938 precursor+Nitroolefin→Bicyclo[2.2.1]heptane-1-carboxylate\text{EN300-26572938 precursor} + \text{Nitroolefin} \rightarrow \text{Bicyclo[2.2.1]heptane-1-carboxylate} EN300-26572938 precursor+Nitroolefin→Bicyclo[2.2.1]heptane-1-carboxylate

This reaction allows rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions .

properties

IUPAC Name

(1S,2R,4R,6S)-2',5'-dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-7(14)5-1-4-2-6(5)10(3-4)8(15)11-9(16)12-10/h4-6H,1-3H2,(H,13,14)(H2,11,12,15,16)/t4-,5+,6-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDGDTWOPAKPSU-AKEPGGOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)C3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C(=O)O)[C@@]3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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